dehydroglyasperin D

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dehydroglyasperin D can be synthesized through various chemical reactions involving the prenylation of flavonoid precursors. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Glycyrrhiza uralensis roots. The extraction process involves the use of solvents such as ethanol or hexane to isolate the compound from the plant material . The extract is then purified using chromatographic techniques to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Dehydroglyasperin D undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted flavonoid derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

DGD has shown promising results in various studies regarding its anticancer effects. It directly inhibits key signaling pathways involved in cancer progression.

Case Study

In a study focusing on melanoma cells, treatment with DGD resulted in significant reductions in melanin levels and cell viability, suggesting its potential as a therapeutic agent for skin cancers .

Antioxidant Activity

DGD exhibits strong antioxidant properties, which are vital in combating oxidative stress-related diseases.

Comparative Antioxidant Activity

A comparative study of DGD with other licorice-derived compounds revealed that DGD possesses significant free radical scavenging abilities, outperforming some known antioxidants.

| Compound | IC50 (mM) | DPPH Scavenging Activity (%) |

|---|---|---|

| This compound | 0.309 ± 0.002 | 91.4% at 1 mM |

| Dehydroglyasperin C | 0.205 ± 0.005 | 95.9% at 1 mM |

| Isoangustone A | 0.418 ± 0.015 | 80.0% at 1 mM |

This table illustrates that while DGD is effective, DGC may have superior antioxidant properties under certain conditions .

Neuroprotective Effects

DGD's neuroprotective potential is under investigation, particularly concerning its role in mitigating neurodegenerative diseases.

Research Findings

Studies suggest that DGD can induce phase II detoxifying enzymes, which play a protective role against neuronal damage caused by oxidative stress. This mechanism is critical in conditions like Alzheimer's disease and Parkinson's disease.

Dermatological Applications

Given its effects on melanin synthesis, DGD has potential applications in cosmetic formulations aimed at skin lightening and treating hyperpigmentation.

Cosmetic Industry Potential

Due to its anti-melanogenic properties, DGD can be integrated into skincare products targeting uneven skin tone and age spots. The compound's ability to modulate melanin production makes it a candidate for further development in cosmetic applications.

Mecanismo De Acción

Dehydroglyasperin D exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the expression of cyclooxygenase-2 (COX-2) and the mitogen-activated protein kinase kinase kinase (MLK3) signaling pathway.

Antioxidant: The compound scavenges free radicals and reduces oxidative stress.

Anti-obesity: This compound modulates lipid metabolism and reduces adipogenesis.

Aldose Reductase Inhibition: It inhibits aldose reductase, an enzyme involved in the polyol pathway, thereby reducing the accumulation of sorbitol in diabetic complications.

Comparación Con Compuestos Similares

Dehydroglyasperin D is compared with other prenylated flavonoids such as dehydroglyasperin C and isoangustone A:

Dehydroglyasperin C: Similar to this compound, it is isolated from Glycyrrhiza uralensis and exhibits antioxidant and anti-inflammatory properties.

Isoangustone A: Another prenylated flavonoid from licorice, known for its anti-cancer and anti-inflammatory activities.

This compound stands out due to its potent aldose reductase inhibitory activity and its ability to inhibit melanin synthesis, making it unique among similar compounds .

Actividad Biológica

Dehydroglyasperin D (DGD), a phenylflavonoid derived from licorice (Glycyrrhiza uralensis), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, anti-cancer, and anti-melanogenic properties, supported by various studies and findings.

Antioxidant Activity

DGD exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research indicates that DGD effectively scavenges free radicals and reduces lipid peroxidation in various cell types.

| Compound | Ferric Reducing Activity | DPPH Scavenging | ABTS Scavenging | Singlet Oxygen Scavenging |

|---|---|---|---|---|

| DGD | High | Moderate | Moderate | High |

| DGC | Highest | Highest | Highest | Highest |

| IsoA | Moderate | Moderate | Moderate | Moderate |

- In a study comparing the antioxidant activities of DGD, dehydroglyasperin C (DGC), and isoangustone A (IsoA), DGD demonstrated effective scavenging of DPPH and ABTS radicals, although it was less potent than DGC .

- Furthermore, DGD showed a significant reduction in hydrogen peroxide-induced reactive oxygen species (ROS) production in HepG2 cells, highlighting its protective role against oxidative damage .

Anti-Inflammatory Effects

DGD has been identified as a promising anti-inflammatory agent. It exerts its effects by modulating key inflammatory pathways:

- Mechanism : DGD inhibits the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) production in UVB-induced skin inflammation models. It achieves this by directly binding to and inhibiting mixed-lineage kinase 3 (MLK3), which is pivotal in MAPK signaling pathways .

- Case Study : In HaCaT human keratinocytes, treatment with DGD significantly suppressed UVB-induced COX-2 expression without compromising cell viability. This suggests its potential use in dermatological applications to manage inflammation .

Anti-Cancer Activity

The anti-cancer properties of DGD have been explored primarily in colorectal cancer:

- Mechanism : DGD inhibits the proliferation of HT-29 human colorectal cancer cells by directly interacting with phosphatidylinositol 3-kinase (PI3K), leading to reduced Akt phosphorylation. This interaction disrupts critical signaling pathways involved in cell growth and survival .

- Findings : Studies demonstrated that DGD significantly suppressed both anchorage-dependent and independent growth of cancer cells, indicating its potential as a therapeutic agent against colorectal cancer .

Anti-Melanogenic Effects

Recent research has highlighted the role of DGD in regulating melanin synthesis:

- Mechanism : DGD inhibits melanin production by downregulating microphthalmia-associated transcription factor (MITF) and tyrosinase activity in melanocytes. This effect is mediated through the ERK and Akt signaling pathways, promoting MITF degradation .

- Results : In vitro studies showed that non-cytotoxic concentrations of DGD effectively reduced melanin synthesis, suggesting its application in treating hyperpigmentation disorders .

Propiedades

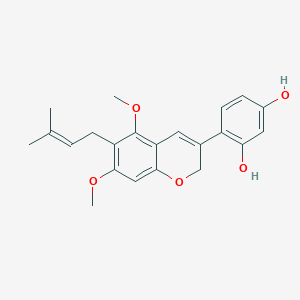

IUPAC Name |

4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJASRUTXHRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517885-72-2 | |

| Record name | Dehydroglyasperin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROGLYASPERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.